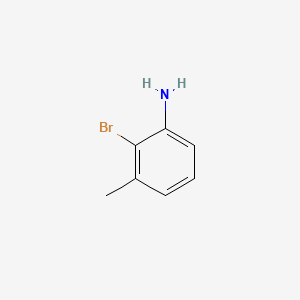

2-Bromo-3-methylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-5-3-2-4-6(9)7(5)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNUZLYTGSGDHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345330 | |

| Record name | 2-Bromo-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54879-20-8 | |

| Record name | 2-Bromo-3-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54879-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3-methylaniline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural information of 2-Bromo-3-methylaniline, a key intermediate in the synthesis of pharmaceuticals and dyes. The following sections detail its physicochemical characteristics, structural representation, and available experimental data, presented for ease of comparison and use in a research and development setting.

Core Chemical and Physical Properties

This compound is a substituted aniline (B41778) with a bromine atom at the 2-position and a methyl group at the 3-position of the benzene (B151609) ring. Its physical state can be a brown solid or liquid[1]. For optimal stability, it should be kept in a dark place, sealed in a dry environment at room temperature[2].

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound, compiled from various chemical data sources.

| Property | Value | Source(s) |

| Molecular Formula | C7H8BrN | [1][2][3] |

| Molecular Weight | 186.05 g/mol | [1][3] |

| CAS Number | 54879-20-8 | [1][2][3] |

| IUPAC Name | This compound | [3][4] |

| Density | 1.489 g/mL at 25 °C | [1] |

| Boiling Point | 244.7 °C at 760 mmHg | [2] |

| 48 °C at 0.03 mmHg | [1] | |

| Flash Point | >110 °C (>230 °F) - closed cup | |

| Refractive Index | n20/D 1.605 | [1][2] |

| Vapor Pressure | 0.0298 mmHg at 25°C | [2] |

| pKa | 2.66 ± 0.10 (Predicted) | [2] |

| LogP | 2.92090 | [2] |

| XLogP3 | 2.3 | [2][3] |

Structural and Topological Data

| Property | Value | Source(s) |

| SMILES | CC1=C(C(=CC=C1)N)Br | [3][4] |

| InChI | InChI=1S/C7H8BrN/c1-5-3-2-4-6(9)7(5)8/h2-4H,9H2,1H3 | [3] |

| InChIKey | VJNUZLYTGSGDHR-UHFFFAOYSA-N | [3][4] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 0 | [2] |

| Heavy Atom Count | 9 | [2] |

| Complexity | 94.9 | [2][3] |

Chemical Structure

The chemical structure of this compound is fundamental to its reactivity and utility as a synthetic intermediate.

Caption: Chemical structure of this compound.

Experimental Protocols

A plausible synthetic pathway, based on the synthesis of related compounds, is outlined below. This should be considered a general guide and would require optimization for the specific synthesis of this compound.

Caption: A potential synthetic workflow for this compound.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information to suggest that this compound is directly involved in specific biological signaling pathways. Its primary utility, as documented in chemical literature, is as a precursor or intermediate in the synthesis of more complex molecules, such as pharmaceuticals and dyes[1]. Researchers in drug development may use this compound as a building block to synthesize novel molecules with potential biological activity. The biological effects of any final products derived from this compound would be dependent on their unique structures.

Safety and Handling

This compound is classified as harmful if swallowed and may cause an allergic skin reaction[3]. The GHS hazard statements are H302 and H317. It is essential to handle this chemical with appropriate personal protective equipment, including gloves, eye protection, and a dust mask if in solid form, in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C7H8BrN | CID 603781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 97+% 250 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. Page loading... [wap.guidechem.com]

- 6. echemi.com [echemi.com]

Spectroscopic Profile of 2-Bromo-3-methylaniline: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-3-methylaniline, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | d | 1H | Ar-H |

| ~6.8-7.0 | t | 1H | Ar-H |

| ~6.6-6.8 | d | 1H | Ar-H |

| ~3.5-4.5 | br s | 2H | -NH₂ |

| ~2.3 | s | 3H | -CH₃ |

Note: Predicted values are based on the analysis of similar aniline (B41778) derivatives. The exact chemical shifts and coupling constants would need to be confirmed by experimental data.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~145 | C-NH₂ |

| ~138 | C-CH₃ |

| ~130 | Ar-CH |

| ~125 | Ar-CH |

| ~118 | Ar-CH |

| ~115 | C-Br |

| ~20 | -CH₃ |

Note: Predicted values are based on the analysis of similar aniline derivatives.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3500 | Medium | N-H asymmetric stretch |

| 3300-3400 | Medium | N-H symmetric stretch |

| 3000-3100 | Medium-Weak | Aromatic C-H stretch |

| 2850-2960 | Medium-Weak | Aliphatic C-H stretch |

| 1600-1650 | Strong | N-H bend |

| 1450-1600 | Medium-Strong | Aromatic C=C stretch |

| 1250-1350 | Strong | Aromatic C-N stretch |

| 1000-1100 | Strong | C-Br stretch |

Note: These are characteristic absorption regions for primary aromatic amines.

Table 4: Mass Spectrometry (MS) Data

| m/z | Proposed Fragment Ion |

| 185/187 | [M]⁺ (Molecular ion peak, showing bromine isotopes) |

| 106 | [M - Br]⁺ |

Source: PubChem.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more scans to achieve a good signal-to-noise ratio.

-

Reference: Deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

ATR Method: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Background: A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as Gas Chromatography (GC-MS) for volatile compounds.

-

GC-MS Protocol:

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-15 °C/min.

-

Carrier Gas: Helium.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Physical Properties of 2-Bromo-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-methylaniline, with the CAS number 54879-20-8, is an important aromatic amine intermediate used in the synthesis of a variety of chemical compounds.[1] Its applications are prominent in the manufacturing of dyes, pigments, and pharmaceuticals.[1] The presence of both a bromine atom and a methyl group on the aniline (B41778) ring provides unique reactivity, making it a valuable building block in the development of specialty chemicals and biologically active molecules.[1] A thorough understanding of its physical properties is essential for its safe handling, application in synthetic protocols, and for the characterization of its derivatives.

This technical guide provides a comprehensive overview of the key physical properties of this compound, details the experimental methodologies for their determination, and presents a logical workflow for these characterization processes.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is presented below. The data has been compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈BrN | [1][2][3] |

| Molecular Weight | 186.05 g/mol | [1][2][3] |

| Physical Form | Solid, Brown solid or liquid | [1][2] |

| Boiling Point | 48 °C at 0.03 mmHg 244.7 °C at 760 mmHg (Predicted) | [2][3] |

| Melting Point | Not explicitly reported in surveyed literature. | |

| Density | 1.489 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.605 | [1][2][3] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [2] |

| Solubility | Expected to be soluble in organic solvents like alcohol, ether, and benzene. Lower aliphatic amines are soluble in water, but solubility decreases with an increase in molar mass due to the larger hydrophobic part. | |

| CAS Number | 54879-20-8 | [1][2][3] |

Experimental Protocols

The determination of the physical properties of a chemical compound like this compound requires standardized experimental procedures to ensure accuracy and reproducibility. Below are detailed methodologies for the key experiments.

Melting Point Determination (Capillary Method)

Since this compound is described as a solid, its melting point is a crucial indicator of purity.

-

Apparatus : Melting point apparatus (e.g., Thiele tube or digital Melt-Temp), capillary tubes (sealed at one end), thermometer, mortar, and pestle.

-

Procedure :

-

Ensure the sample of this compound is completely dry and in a fine powdered form. If necessary, crush the sample gently in a mortar.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 mm.

-

Place the capillary tube into the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point, then reduce the heating rate to about 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

-

The melting point is reported as the range T1 - T2. A narrow range (0.5-1.0°C) is indicative of a pure compound.

-

Boiling Point Determination (Microscale/Thiele Tube Method)

The boiling point of this compound has been reported at reduced pressure. This method is suitable for determining the boiling point of small liquid samples.

-

Apparatus : Thiele tube, small test tube (fusion tube), capillary tube (sealed at one end), thermometer, heating oil (e.g., mineral oil), and a heat source (Bunsen burner or heating mantle).

-

Procedure :

-

Fill the small test tube with 0.5-1 mL of the liquid sample.

-

Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Clamp the assembly in a Thiele tube filled with heating oil, ensuring the sample is below the oil level and the rubber band is above it.

-

Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will bubble out.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.

-

Density Measurement (Pycnometer or Graduated Cylinder Method)

The density is determined by measuring the mass of a known volume of the substance.

-

Apparatus : A balance, a graduated cylinder, or a pycnometer for higher accuracy.

-

Procedure (using a graduated cylinder) :

-

Measure the mass of a clean, dry 10 mL graduated cylinder on an analytical balance.

-

Add a specific volume of the liquid this compound (e.g., 5 mL) to the graduated cylinder, reading the volume from the bottom of the meniscus.

-

Measure the combined mass of the graduated cylinder and the liquid.

-

Calculate the mass of the liquid by subtracting the mass of the empty cylinder.

-

The density is calculated using the formula: Density = Mass / Volume.

-

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how light bends as it passes through the substance and is a characteristic property.

-

Apparatus : Abbe refractometer, a constant temperature water bath, and a light source (typically a sodium lamp, 589 nm).

-

Procedure :

-

Ensure the prisms of the refractometer are clean and dry.

-

Calibrate the instrument using a standard of known refractive index, such as distilled water (n = 1.3330 at 20°C).

-

Place a few drops of the this compound sample onto the measuring prism.

-

Close the hinged prism assembly and allow a few minutes for the sample to reach thermal equilibrium with the instrument (e.g., 20°C).

-

Adjust the light source and look through the eyepiece. Rotate the handwheel to bring the boundary line between the light and dark fields into view.

-

Use the compensator dial to eliminate any color fringe and sharpen the boundary line.

-

Center the sharp boundary line precisely on the crosshairs of the eyepiece.

-

Read the refractive index value from the instrument's scale.

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the physical characterization of this compound.

References

Quantum Chemical Investigations of 2-bromo-3-methylaniline: A Technical Overview

Disclaimer: As of late 2025, comprehensive quantum chemical investigation data for 2-bromo-3-methylaniline is not available in the public scientific literature. This technical guide therefore presents a detailed analysis of a closely related isomer, 2-bromo-4-methylaniline (B145976) , to provide researchers, scientists, and drug development professionals with a representative understanding of the computational methodologies and expected results for this class of compounds. The experimental and theoretical data presented herein are based on the findings for 2-bromo-4-methylaniline.

Introduction

Aniline (B41778) and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals, dyes, and agrochemicals. The introduction of substituents, such as a bromine atom and a methyl group, onto the aniline ring significantly influences its electronic structure, reactivity, and spectroscopic properties. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular properties of such compounds at the atomic level. These theoretical investigations provide valuable insights into molecular geometry, vibrational spectra, and electronic characteristics, which are crucial for understanding their chemical behavior and potential applications.

This guide outlines the typical quantum chemical workflow and presents key findings for 2-bromo-4-methylaniline, serving as a proxy for this compound. The synergistic approach of combining computational data with experimental spectroscopic results, such as Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, allows for a comprehensive characterization of the molecule's properties.

Computational and Experimental Protocols

A combined experimental and computational approach is essential for a thorough analysis of substituted anilines. The following sections detail the typical methodologies employed in such studies.

Experimental Protocols

Spectroscopic Analysis: The FT-IR and FT-Raman spectra are recorded to determine the vibrational modes of the molecule.

-

FT-IR Spectroscopy: The FT-IR spectrum of 2-bromo-4-methylaniline is typically recorded in the 4000–100 cm⁻¹ range using a spectrometer, such as a Brucker IFS 66V model. The sample is prepared in a KBr pellet.

-

FT-Raman Spectroscopy: The FT-Raman spectrum is also recorded in the 4000–100 cm⁻¹ range on a spectrometer equipped with a FRA-106 Raman module. An Nd:YAG laser is used as the excitation source.

Computational Protocols

Quantum Chemical Calculations: Theoretical calculations are performed to obtain the optimized molecular geometry, vibrational frequencies, and electronic properties.

-

Software: The Gaussian suite of programs is commonly used for these calculations.

-

Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used method that provides a good balance between accuracy and computational cost.[1][2] The Hartree-Fock (HF) method can also be used for comparison.[1][2]

-

Basis Set: A variety of basis sets can be employed, such as 6-31+G(d,p), 6-311+G(d,p), and 6-311++G**(d,p), to describe the distribution of electrons in the molecule.[1][2]

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the structure is a true minimum on the potential energy surface and to obtain the theoretical vibrational spectra. The calculated frequencies are often scaled by a suitable factor to correct for anharmonicity and other systematic errors.

Data Presentation

The following tables summarize the key quantitative data obtained from the quantum chemical investigation of 2-bromo-4-methylaniline.

Optimized Molecular Geometry

The optimized geometric parameters, including bond lengths and bond angles, are calculated to determine the most stable conformation of the molecule. While the specific values for 2-bromo-4-methylaniline are detailed in the full research paper by Ramalingam et al., the table below provides a representative structure for such data.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G**(d,p)) |

| Bond Length | C-Br | Value in Å |

| C-N | Value in Å | |

| C-C (aromatic) | Range of Values in Å | |

| C-H (aromatic) | Range of Values in Å | |

| N-H | Range of Values in Å | |

| C-C (methyl) | Value in Å | |

| C-H (methyl) | Range of Values in Å | |

| Bond Angle | C-C-Br | Value in degrees |

| C-C-N | Value in degrees | |

| C-N-H | Range of Values in degrees | |

| H-N-H | Value in degrees |

Note: Specific values are to be extracted from the full research publication.

Vibrational Frequencies

The calculated vibrational frequencies are compared with the experimental FT-IR and FT-Raman data for accurate assignment of the vibrational modes. The B3LYP method generally shows better agreement with experimental values compared to the HF method.[1][2]

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (B3LYP/6-311++G**(d,p)) (cm⁻¹) | Assignment |

| N-H str. | Value | Value | Value | Asymmetric/Symmetric stretching |

| C-H str. (arom.) | Value | Value | Value | Stretching |

| C-H str. (methyl) | Value | Value | Value | Asymmetric/Symmetric stretching |

| C=C str. (arom.) | Value | Value | Value | Ring stretching |

| N-H bend | Value | Value | Value | Scissoring |

| C-N str. | Value | Value | Value | Stretching |

| C-Br str. | Value | Value | Value | Stretching |

Note: This table is a template. The comprehensive data includes numerous vibrational modes detailed in the original research.

Electronic Properties

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the chemical reactivity and electronic transitions of the molecule.

| Property | Calculated Value (B3LYP/6-311++G**(d,p)) |

| HOMO Energy | Value in eV |

| LUMO Energy | Value in eV |

| HOMO-LUMO Energy Gap (ΔE) | Value in eV |

| Dipole Moment | Value in Debye |

Visualizations

The following diagrams illustrate the workflow and key concepts in the quantum chemical investigation of substituted anilines.

Conclusion

The quantum chemical investigation of 2-bromo-4-methylaniline, used here as a proxy for this compound, demonstrates the power of combining theoretical calculations with experimental spectroscopy. This approach provides a detailed understanding of the molecule's structural, vibrational, and electronic properties. The good agreement typically observed between the B3LYP/6-311++G**(d,p) level of theory and experimental data validates the computational models for this class of compounds.[1][2] The insights gained from these studies are invaluable for predicting the reactivity, stability, and potential applications of substituted anilines in drug design and materials science. Further research focusing specifically on this compound is warranted to elucidate its unique properties.

References

Computational Chemistry Studies of 2-Bromo-3-methylaniline Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the reactivity of 2-bromo-3-methylaniline through the lens of computational chemistry, supplemented with relevant experimental protocols. In the absence of extensive direct computational studies on this specific molecule, this guide leverages data from analogous substituted anilines to predict its chemical behavior. The document outlines key reactivity descriptors, potential reaction pathways, and detailed methodologies for synthetic transformations, offering a valuable resource for researchers in medicinal chemistry and materials science. All quantitative data is presented in structured tables, and complex workflows and reaction mechanisms are visualized using diagrams.

Introduction

This compound is a substituted aromatic amine of significant interest in organic synthesis, serving as a versatile building block for the preparation of pharmaceuticals, agrochemicals, and functional materials. The interplay of the electron-donating amino and methyl groups with the electron-withdrawing bromine atom creates a unique electronic environment that governs its reactivity.[1] Computational chemistry offers powerful tools to elucidate the intricacies of this reactivity, providing insights into molecular structure, electronic properties, and reaction mechanisms at the atomic level. This guide will explore the expected reactivity of this compound based on established computational studies of similar molecules and provide practical experimental guidance for its derivatization.

Computational Methodology: A General Workflow

The computational investigation of a molecule's reactivity, such as this compound, typically follows a structured workflow. Density Functional Theory (DFT) is a common and effective method for these studies, balancing computational cost with accuracy.

Predicted Reactivity of this compound

Based on computational studies of substituted anilines, we can infer the reactivity of this compound. The amino group is a strong activating group that directs electrophiles to the ortho and para positions. The methyl group is a weaker activating group, also directing ortho and para. The bromine atom is a deactivating group but also directs ortho and para. The combination of these substituents will influence the sites of electrophilic attack and the overall reaction rates.

Frontier Molecular Orbitals and Electrostatic Potential

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For anilines, the HOMO is typically localized on the benzene (B151609) ring and the nitrogen atom, indicating susceptibility to electrophilic attack. The LUMO is generally distributed over the aromatic ring. The presence of the electron-donating amino and methyl groups will raise the HOMO energy, making the molecule more reactive towards electrophiles compared to benzene. Conversely, the electron-withdrawing bromine atom will lower the HOMO energy.

A Molecular Electrostatic Potential (MEP) map would likely show a region of negative potential around the amino group and the aromatic ring, particularly at the positions ortho and para to the amino group, making these sites susceptible to electrophilic attack.

| Parameter | Predicted Trend for this compound | Rationale based on Analogous Systems |

| HOMO Energy | Higher than benzene, lower than 3-methylaniline | The electron-donating NH2 and CH3 groups increase HOMO energy, while the electron-withdrawing Br atom decreases it.[2] |

| LUMO Energy | Lower than 3-methylaniline | The electron-withdrawing Br atom lowers the LUMO energy. |

| HOMO-LUMO Gap | Smaller than benzene | The combination of donor and acceptor groups tends to reduce the energy gap. |

| Most Nucleophilic Sites | C4 and C6 positions (ortho and para to the amino group) | The strong activating and directing effect of the amino group dominates. The C2 position is sterically hindered by the bromine and methyl groups. |

| Most Electrophilic Sites | Bromine atom (for certain reactions) | The C-Br bond can be a site for reactions like cross-coupling. |

Key Reactions and Experimental Protocols

Computational studies can help predict the feasibility and selectivity of various reactions. Below are key reaction types for this compound, along with detailed experimental protocols adapted from similar systems.

Electrophilic Aromatic Substitution: Bromination

The electron-rich nature of the aniline (B41778) ring makes it highly susceptible to further electrophilic substitution. The directing effects of the existing substituents will determine the position of the incoming electrophile.

Experimental Protocol: Regioselective Bromination

This protocol is adapted from the bromination of other substituted anilines and may require optimization for this compound.[3][4]

-

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (B52724) (or other suitable solvent)

-

-

Procedure:

-

Dissolve this compound (1.0 equivalent) in acetonitrile in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.0 equivalent) portion-wise to the stirred solution.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Diazotization and Azo Coupling

Primary aromatic amines like this compound can be converted to diazonium salts, which are versatile intermediates for synthesizing a wide range of compounds, including azo dyes.

Experimental Protocol: Diazotization

This is a general procedure for the diazotization of primary aromatic amines.[5][6][7]

-

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO2)

-

Ice

-

-

Procedure:

-

Dissolve this compound (1.0 equivalent) in a mixture of concentrated HCl and water.

-

Cool the solution to 0-5 °C in an ice-water bath.

-

Prepare a solution of sodium nitrite (1.0 equivalent) in water.

-

Add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for immediate use in subsequent reactions like Sandmeyer or azo coupling.

-

Palladium-Catalyzed Cross-Coupling: Suzuki Reaction

The bromine atom on the aromatic ring provides a handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction.

Experimental Protocol: Suzuki Coupling

This protocol is based on the Suzuki coupling of similar bromoanilines.[8][9][10][11][12]

-

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3 or Cs2CO3)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

-

Procedure:

-

To a reaction vessel, add this compound (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), the base (2.0-3.0 equivalents), and the palladium catalyst (0.01-0.05 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography.

-

Conclusion

While direct computational studies on this compound are not extensively reported, a wealth of information from related substituted anilines allows for reliable predictions of its reactivity. The interplay of the activating amino and methyl groups with the deactivating bromo substituent makes this molecule a fascinating subject for both theoretical and experimental investigation. The computational approaches and experimental protocols outlined in this guide provide a solid framework for researchers to explore the rich chemistry of this compound and to design novel synthetic pathways for the development of new chemical entities. Further dedicated computational studies on this molecule would be invaluable to refine our understanding of its electronic structure and reactivity.

References

- 1. This compound | 54879-20-8 | Benchchem [benchchem.com]

- 2. Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. byjus.com [byjus.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Diazotisation [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. boa.unimib.it [boa.unimib.it]

- 12. youtube.com [youtube.com]

An In-Depth Technical Guide to the Synthesis and Discovery of 2-Bromo-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-methylaniline is a valuable substituted aniline (B41778) derivative with significant applications as a building block in the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of its synthesis, discovery, and chemical properties. A detailed, plausible experimental protocol for its preparation via a regioselective bromination strategy is presented, along with a compilation of its physicochemical and spectroscopic data. The document also explores the logical workflow of its synthesis through a visual representation.

Introduction

Substituted anilines are a cornerstone in the field of organic synthesis, serving as crucial intermediates in the production of a vast array of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and dyes. This compound, with its specific substitution pattern, offers a unique combination of steric and electronic properties that make it a desirable precursor for targeted molecular design. The presence of the bromine atom provides a reactive handle for cross-coupling reactions, while the amino and methyl groups influence the reactivity and physical properties of the molecule and its derivatives. This guide aims to consolidate the available information on this compound, providing a practical resource for its synthesis and application in a research and development setting.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided in the table below, compiled from various chemical suppliers and databases.[1][2]

| Property | Value |

| CAS Number | 54879-20-8 |

| Molecular Formula | C₇H₈BrN |

| Molecular Weight | 186.05 g/mol |

| Appearance | Solid |

| Boiling Point | 48 °C at 0.03 mmHg |

| Density | 1.489 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.605 |

Spectroscopic Data:

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons (multiplets), methyl protons (singlet), and amine protons (broad singlet). |

| ¹³C NMR | Signals corresponding to the seven carbon atoms, with chemical shifts influenced by the bromo, amino, and methyl substituents. |

| IR | Characteristic N-H stretching vibrations of the primary amine, C-H stretching of the aromatic and methyl groups, and C-Br stretching. |

| Mass Spectrometry | Molecular ion peaks at m/z 185 and 187 in an approximately 1:1 ratio, characteristic of a monobrominated compound. |

Synthesis of this compound

The synthesis of this compound is not widely documented with specific experimental protocols in readily available literature. However, based on the established principles of electrophilic aromatic substitution on aniline derivatives, a plausible and efficient synthetic route can be designed. The direct bromination of 3-methylaniline is expected to yield a mixture of isomers due to the strong ortho- and para-directing effects of the amino group.[6] To achieve regioselectivity and favor the formation of the desired 2-bromo isomer, a protection-deprotection strategy for the amino group is the most logical approach. This strategy is commonly employed in the synthesis of other substituted anilines.[7][8]

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from 3-methylaniline:

-

Acetylation of 3-methylaniline: The amino group of 3-methylaniline is protected by acetylation to form N-(3-methylphenyl)acetamide. This step moderates the activating effect of the amino group and introduces steric hindrance, which helps to direct the subsequent bromination to the less hindered ortho position.

-

Bromination of N-(3-methylphenyl)acetamide: The protected intermediate is then brominated. The acetylamino group directs the incoming electrophile (bromine) to the ortho and para positions. Due to the steric bulk of the acetyl group, substitution at the ortho position (C2) is sterically hindered to some extent, but is expected to occur.

-

Hydrolysis of 2-Bromo-N-(3-methylphenyl)acetamide: The resulting 2-bromo-N-(3-methylphenyl)acetamide is hydrolyzed under acidic or basic conditions to remove the acetyl protecting group and yield the final product, this compound.

dot

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a detailed, hypothetical experimental protocol based on analogous procedures for the synthesis of similar bromoaniline derivatives. This protocol should be considered a starting point and may require optimization.

Step 1: Synthesis of N-(3-methylphenyl)acetamide

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methylaniline (1 equivalent) in glacial acetic acid.

-

Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.

-

Heat the reaction mixture to reflux for 2 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-water with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product in a vacuum oven.

-

The crude N-(3-methylphenyl)acetamide can be purified by recrystallization from ethanol-water.

Step 2: Synthesis of 2-Bromo-N-(3-methylphenyl)acetamide

-

Dissolve the N-(3-methylphenyl)acetamide (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane) in a round-bottom flask protected from light.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise to the stirred and cooled solution.

-

After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a solution of sodium bisulfite to quench the excess bromine.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 2-Bromo-N-(3-methylphenyl)acetamide by column chromatography or recrystallization.

Step 3: Synthesis of this compound (Hydrolysis)

-

To the purified 2-Bromo-N-(3-methylphenyl)acetamide in a round-bottom flask, add a solution of hydrochloric acid (e.g., 6M) or a solution of sodium hydroxide (B78521) in ethanol/water.

-

Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

-

If acidic hydrolysis was used, cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to a pH of 8-9. If basic hydrolysis was used, cool the mixture and extract directly.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or column chromatography to yield the final product.

Discovery and Historical Context

The initial discovery and first reported synthesis of this compound are not prominently documented in the readily accessible chemical literature. It is likely that this compound was first synthesized as part of broader studies on the halogenation of substituted anilines or as an intermediate in a larger synthetic sequence without being the primary focus of the publication. The synthesis of related bromo-toluidines (isomers) dates back to the late 19th and early 20th centuries, often involving multi-step procedures starting from different precursors. The development of more regioselective and efficient bromination methods has been an ongoing area of research in organic chemistry.[6][9][10]

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of a variety of more complex molecules. Its utility stems from the presence of three key functional groups that can be selectively manipulated:

-

Amino Group: The nucleophilic amino group can readily undergo acylation, alkylation, and diazotization reactions, allowing for the introduction of a wide range of functionalities.

-

Bromo Group: The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This enables the formation of new carbon-carbon and carbon-nitrogen bonds, which is a cornerstone of modern drug discovery.

-

Methyl Group: The methyl group can influence the steric and electronic environment of the molecule, which can be crucial for modulating the biological activity of its derivatives.

The specific substitution pattern of this compound makes it a valuable precursor for the synthesis of targeted libraries of compounds for screening in drug discovery programs, particularly in the areas of kinase inhibitors, GPCR modulators, and other therapeutic targets where substituted anilines are common pharmacophores.

Safety Information

This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetically useful building block for the creation of diverse and complex organic molecules. While its direct synthesis is not extensively detailed in the literature, a reliable synthetic route can be proposed based on well-established organic chemistry principles involving the protection and regioselective bromination of 3-methylaniline. The availability of this compound provides researchers and drug development professionals with a valuable tool for the synthesis of novel compounds with potential applications in medicine and materials science. Further research into optimizing its synthesis and exploring its utility in various synthetic applications is warranted.

References

- 1. This compound | C7H8BrN | CID 603781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98 54879-20-8 [sigmaaldrich.com]

- 3. 54879-20-8|this compound|BLD Pharm [bldpharm.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. This compound | 54879-20-8 | Benchchem [benchchem.com]

- 7. 4-Bromoaniline - Wikipedia [en.wikipedia.org]

- 8. The synthesis of p-bromoaniline using aniline as the starting material. - LISKON [liskonchem.com]

- 9. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]

- 10. Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide and Poly(N-bromobenzene-1,3-disulfonylamide) [organic-chemistry.org]

An In-depth Technical Guide to 2-bromo-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-3-methylaniline, a key chemical intermediate in various fields of chemical synthesis. This document outlines its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and an examination of the underlying reaction mechanism.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name This compound is a substituted aniline (B41778) derivative.[1] It is also recognized by a variety of synonyms, which are frequently encountered in chemical literature and commercial catalogs.

Table 1: IUPAC Name and Synonyms for this compound

| Type | Identifier |

| IUPAC Name | This compound |

| Synonyms | Benzenamine, 2-bromo-3-methyl- |

| 2-bromo-3-methylphenylamine | |

| 3-Amino-2-bromotoluene | |

| 2-bromo-3-methyl aniline | |

| CAS Number | 54879-20-8 |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and for analytical purposes. The key quantitative data is summarized in the table below.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C₇H₈BrN |

| Molecular Weight | 186.05 g/mol |

| Appearance | Solid |

| Boiling Point | 48 °C at 0.03 mmHg |

| Density | 1.489 g/mL at 25 °C |

| Refractive Index | n20/D 1.605 (lit.) |

| Flash Point | > 110 °C (> 230 °F) - closed cup |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of 3-methylaniline. The following protocol is a representative method that emphasizes regioselectivity towards the desired ortho-bromo isomer.

Objective: To synthesize this compound from 3-methylaniline via electrophilic bromination.

Materials:

-

3-methylaniline (m-toluidine)

-

N-Bromosuccinimide (NBS)

-

Amberlyst-15 (or other solid acid catalyst)

-

Tetrahydrofuran (B95107) (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate (B1210297)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylaniline (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Catalyst Addition: To the stirred solution, add a catalytic amount of Amberlyst-15 resin.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Bromination: Dissolve N-bromosuccinimide (NBS) (1.05 equivalents) in anhydrous THF and add it dropwise to the cooled reaction mixture over a period of 30 minutes. The use of NBS and a solid acid catalyst like Amberlyst-15 enhances the regioselectivity for the desired 2-bromo isomer.[2]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.[2]

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Reaction Mechanism and Visualization

The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. The amino (-NH₂) and methyl (-CH₃) groups on the aromatic ring are activating and direct incoming electrophiles to the ortho and para positions.[2] In the case of 3-methylaniline, the positions ortho and para to the strongly activating amino group are C2, C4, and C6. The methyl group, a weaker activator, directs to its ortho and para positions (C2, C4, and C6). The steric hindrance from the methyl group at the 3-position favors the substitution at the less hindered 2-position, leading to the formation of this compound as the major product.[2]

Below is a DOT language script to generate a diagram illustrating the logical workflow of the synthesis.

Caption: Experimental workflow for the synthesis of this compound.

The following DOT script visualizes the key steps of the electrophilic aromatic substitution mechanism.

Caption: Mechanism of electrophilic aromatic substitution for the bromination of 3-methylaniline.

References

Molecular formula and weight of 2-Bromo-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-3-methylaniline, a key intermediate in various industrial syntheses. The information is curated for professionals in research and development, with a focus on data presentation, experimental context, and logical workflows.

Core Chemical and Physical Properties

This compound is an aromatic amine that serves as a versatile building block in organic synthesis. Its molecular structure, featuring both a bromine atom and a methyl group on the aniline (B41778) ring, offers unique reactivity and functional characteristics.

A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₇H₈BrN[1][2][3][4] |

| Molecular Weight | 186.05 g/mol [1][2][3][5] |

| CAS Number | 54879-20-8[1][2][5] |

| Density | 1.489 g/mL at 25 °C[2][5] |

| Boiling Point | 48 °C at 0.03 mmHg[2][5] |

| Refractive Index | n20/D 1.605[2][5] |

| Exact Mass | 184.98401 Da[1] |

Applications in Synthesis

This compound is a crucial intermediate in several manufacturing sectors, most notably in the production of pharmaceuticals, dyes, and agrochemicals. Its utility stems from the strategic placement of its functional groups, which allows for diverse chemical modifications.

-

Pharmaceutical Development : This compound is a precursor in the synthesis of various active pharmaceutical ingredients (APIs), particularly noted in the development of anti-inflammatory and analgesic drugs.[2]

-

Dye and Pigment Manufacturing : It is utilized in the creation of dyes and pigments, where its structure contributes to the color stability and intensity of the final products.[2]

-

Agrochemical Production : The molecule plays a role in the synthesis of certain herbicides and pesticides, contributing to the development of effective crop protection agents.[2]

The logical workflow for the utilization of this compound as a chemical intermediate is depicted in the following diagram.

Caption: Synthetic utility of this compound.

Experimental Protocols: A Representative Synthesis

While specific experimental protocols are proprietary and vary based on the desired end-product, a general workflow for a typical synthetic application, such as a cross-coupling reaction, is outlined below. This serves as a foundational methodology that can be adapted by researchers.

Objective: To utilize this compound in a Suzuki cross-coupling reaction to form a C-C bond, a common step in pharmaceutical synthesis.

Materials:

-

This compound

-

A boronic acid derivative

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

A base (e.g., K₂CO₃, Na₂CO₃)

-

An appropriate solvent system (e.g., Toluene/Water, Dioxane/Water)

-

Inert gas (Nitrogen or Argon)

Methodology:

-

Reaction Setup: A dried reaction flask is charged with this compound, the boronic acid derivative, the palladium catalyst, and the base.

-

Solvent Addition: The chosen solvent system is added to the flask.

-

Inert Atmosphere: The reaction mixture is degassed and placed under an inert atmosphere of nitrogen or argon to prevent oxidation of the catalyst.

-

Heating: The mixture is heated to the required temperature (typically 80-110 °C) and stirred for a specified period (ranging from a few hours to overnight).

-

Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography, to yield the desired coupled product.

The workflow for this representative experimental protocol is visualized in the diagram below.

Caption: Workflow for a Suzuki cross-coupling reaction.

This guide provides essential technical data and a contextual framework for the use of this compound. Researchers and professionals are encouraged to adapt the provided methodologies to their specific synthetic targets and experimental conditions.

References

An In-depth Technical Guide to the Safe Handling of 2-Bromo-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Bromo-3-methylaniline (CAS No: 54879-20-8), a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.

Chemical and Physical Properties

This compound is a brown solid or liquid with the chemical formula C₇H₈BrN.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₇H₈BrN[1] |

| Molecular Weight | 186.05 g/mol [1][2] |

| Appearance | Brown solid or liquid[1] |

| Density | 1.489 g/mL at 25 °C[1] |

| Boiling Point | 48 °C at 0.03 mmHg[1] |

| Flash Point | > 110 °C (> 230 °F) - closed cup[3] |

| Refractive Index | n20/D 1.605[1] |

| Storage Temperature | 0-8°C[1] |

Table 1: Physical and Chemical Properties of this compound

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification and associated hazard statements are summarized in Table 2.

| GHS Classification | Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark)[3] | Warning[3] | H302: Harmful if swallowed[2][3] |

| Skin Sensitization (Category 1) | GHS07 (Exclamation Mark)[3] | Warning[3] | H317: May cause an allergic skin reaction[2] |

Table 2: GHS Hazard Classification for this compound

Safe Handling and Experimental Workflow

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe working environment. The following workflow outlines the key stages from receipt of the chemical to its final disposal.

Experimental Protocols for Safe Handling

4.1. Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

-

Respiratory Protection: A dust respirator (type N95 or equivalent) is recommended.[3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]

-

Hand Protection: Wear suitable protective gloves.[4]

-

Eye Protection: Use safety glasses with side-shields or a face shield.[4]

-

Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[4]

4.2. First-Aid Measures

In the event of exposure, follow these first-aid protocols:

| Exposure Route | First-Aid Protocol |

| Ingestion | If swallowed, call a poison center or doctor if you feel unwell.[4] Rinse mouth.[4] Do NOT induce vomiting.[5] |

| Skin Contact | Wash with plenty of soap and water.[4] If skin irritation or a rash occurs, seek medical advice. Contaminated clothing should be removed and washed before reuse.[4] |

| Eye Contact | Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do.[4] Continue rinsing. If eye irritation persists, get medical advice or attention.[4] |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[4] Call a poison center or doctor if you feel unwell.[4] |

Table 3: First-Aid Measures for this compound Exposure

4.3. Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6][7]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated, including carbon oxides, hydrogen bromide, and nitrogen oxides.[6]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

4.4. Spill and Leak Procedures

In the event of a spill:

-

Personal Precautions: Avoid breathing dust, fumes, or vapors.[7] Ensure adequate ventilation and wear appropriate PPE.[7]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[7]

-

Containment and Cleanup: Vacuum or sweep up the material and place it into a suitable, labeled container for disposal.[5]

4.5. Storage and Disposal

-

Storage: Keep the container tightly closed and store it in a cool, dark, and well-ventilated place.[4] The recommended storage temperature is between 0-8°C.[1] Store away from incompatible materials such as oxidizing agents.[4]

-

Disposal: Dispose of the chemical and its container in accordance with all applicable local, regional, and national regulations.[4] This should be done through a licensed professional waste disposal service.[7]

Conclusion

This compound is a valuable chemical intermediate that requires careful handling due to its potential health hazards. By implementing the safety precautions and protocols outlined in this guide, researchers and drug development professionals can minimize risks and ensure a safe working environment. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H8BrN | CID 603781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-溴-3-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. aksci.com [aksci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 2-Bromo-3-methylaniline

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-3-methylaniline is a versatile chemical building block crucial for the synthesis of a wide array of pharmaceutical intermediates.[1] Its unique structure, featuring a reactive bromine atom and a nucleophilic amino group on a substituted benzene (B151609) ring, allows for diverse chemical transformations. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-nitrogen bonds.[1] Simultaneously, the aniline (B41778) moiety can be derivatized or incorporated into heterocyclic systems.[1] These characteristics make this compound a valuable precursor for developing active pharmaceutical ingredients (APIs), particularly in oncology, inflammation, and analgesia.[1][2][3] This document provides detailed protocols for three key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—to generate diverse pharmaceutical intermediates from this starting material.

Application Note 1: Suzuki-Miyaura Coupling for Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds.[4][5] Using this compound, this reaction facilitates the synthesis of 2-aryl-3-methylaniline derivatives. These biaryl structures are privileged scaffolds found in numerous clinically approved drugs, including kinase inhibitors and angiotensin II receptor antagonists.[4] The reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[4][6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established methods for coupling unprotected ortho-bromoanilines.[4][7]

-

Reagent Preparation : To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid or ester (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

-

Catalyst Addition : Add the palladium catalyst, such as Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (0.05 mmol, 5 mol%).

-

Solvent Addition : Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, typically 1,4-dioxane (B91453) and water (e.g., 4:1 ratio, 5 mL).

-

Reaction : Place the sealed tube in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS.

-

Work-up : Cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x10 mL).

-

Purification : Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 2-aryl-3-methylaniline.

Data Presentation: Suzuki-Miyaura Coupling Examples

| Entry | Boronic Acid/Ester Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 100 | ~85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | Toluene (B28343)/H₂O | 90 | ~90-98 |

| 3 | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos (2) | K₂CO₃ | Dioxane/H₂O | 100 | ~80-92 |

| 4 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | Dioxane/H₂O | 100 | ~75-88 |

Yields are approximate and can vary based on specific substrate and reaction conditions.

Application Note 2: Buchwald-Hartwig Amination for N-Aryl Intermediates

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals.[8] Starting from this compound, this reaction is typically used to introduce a second amino group by coupling the bromine-bearing carbon with a primary or secondary amine. The resulting N,N'-disubstituted aniline derivatives are key intermediates for a variety of drug classes, including kinase inhibitors used in cancer therapy.[9][10] The reaction's scope is broad, accommodating a wide range of amines and offering good functional group compatibility.[8][11]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is based on standard procedures for the amination of aryl bromides.[11][12]

-

Reagent Preparation : In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.).

-

Catalyst and Ligand Addition : Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and a suitable phosphine (B1218219) ligand (e.g., BINAP, 0.06 mmol, 6 mol%).

-

Reactant Addition : Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).

-

Solvent Addition : Add anhydrous, degassed toluene (5 mL).

-

Reaction : Seal the vessel and heat the mixture in an oil bath at 80-110 °C with stirring for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up : After cooling to room temperature, dilute the mixture with diethyl ether or ethyl acetate (20 mL) and filter through a pad of Celite®.

-

Purification : Wash the filtrate with brine (2x15 mL), dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography to obtain the desired N-arylated product.

Data Presentation: Buchwald-Hartwig Amination Examples

| Entry | Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (6) | NaOtBu | Toluene | 100 | ~80-95 |

| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | ~75-90 |

| 3 | Benzylamine | Pd₂(dba)₃ (1) | RuPhos (2) | LHMDS | Toluene | 80 | ~85-97 |

| 4 | Piperidine | Pd(OAc)₂ (2) | P(tBu)₃ (4) | NaOtBu | Toluene | 90 | ~88-96 |

Yields are approximate and can vary based on specific substrate and reaction conditions.

Application Note 3: Sonogashira Coupling for Arylalkyne Synthesis

The Sonogashira coupling reaction creates a carbon-carbon bond between an aryl halide and a terminal alkyne, yielding arylalkynes.[13] These structures are valuable pharmaceutical intermediates, serving as precursors for heterocycles or as components of APIs themselves.[14] The reaction employs a dual catalytic system of palladium and copper(I).[13][15] When applied to this compound, it provides a direct route to 2-alkynyl-3-methylanilines. The reaction is known for its reliability and mild conditions, often proceeding at room temperature.[14]

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is a representative procedure for copper-co-catalyzed Sonogashira reactions.[14][16]

-

Reagent Preparation : To a solution of this compound (1.0 mmol, 1.0 equiv.) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or DMF (5 mL) in a Schlenk flask, add the terminal alkyne (1.1 mmol, 1.1 equiv.).

-

Catalyst Addition : Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), followed by the copper(I) co-catalyst, copper(I) iodide (CuI) (0.05 mmol, 5 mol%).

-

Base Addition : Add a base, typically a liquid amine like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA) (3.0 mmol, 3.0 equiv.), which can also serve as a co-solvent.

-

Reaction : Stir the mixture under an inert atmosphere at room temperature for 3-12 hours. For less reactive substrates, gentle heating (40-60 °C) may be required. Monitor for completion by TLC or LC-MS.

-

Work-up : Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove catalyst residues and salts.

-

Purification : Wash the filtrate with saturated aqueous NH₄Cl solution (15 mL) and then brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to afford the desired coupled product.

Data Presentation: Sonogashira Coupling Examples

| Entry | Alkyne Partner | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | RT | ~85-95 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | DIPA | Toluene | RT | ~90-98 |

| 3 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | DMF | 50 | ~75-88 |

| 4 | 1-Hexyne | Pd(dppf)Cl₂ (2) | CuI (4) | DIPA | THF | 40 | ~80-92 |

Yields are approximate and can vary based on specific substrate and reaction conditions.

Visualizations: Workflows and Mechanisms

Synthetic Diversification Workflow

Caption: Diversification of this compound via cross-coupling reactions.

Simplified Catalytic Cycles

Caption: Simplified catalytic cycles for key cross-coupling reactions.

Role in Kinase Inhibitor Synthesis

Many kinase inhibitors are ATP-competitive, binding to the ATP pocket of the enzyme. The scaffolds derived from this compound are ideal for creating molecules that fit this pocket.[17][18]

Caption: Conceptual model of kinase inhibitor binding derived from key scaffolds.

References

- 1. This compound | 54879-20-8 | Benchchem [benchchem.com]

- 2. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors | MDPI [mdpi.com]

- 18. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Bromo-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of azo dyes utilizing 2-Bromo-3-methylaniline as the diazo component. Azo dyes represent a significant class of organic colorants with broad applications in textiles, printing, and as biological stains. The unique structural characteristics of this compound, featuring both a bromine atom and a methyl group on the aromatic ring, offer the potential for the synthesis of novel dyes with distinct spectral properties and improved stability. These notes include a general overview of the synthesis, detailed experimental protocols for diazotization and coupling reactions, and representative data presented in a structured format. Diagrams illustrating the reaction pathway and experimental workflow are provided to facilitate a comprehensive understanding of the synthesis process.

Introduction